[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine
Description
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[1-(2-methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C10H19NO2/c1-9(12-6-7-13-9)10(8-11)4-2-3-5-10/h2-8,11H2,1H3 |
InChI Key |
GJPVRLSZCIDISK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2(CCCC2)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine generally involves the formation of the 2-methyl-1,3-dioxolane ring followed by the introduction of the aminomethyl group on the cyclopentyl moiety. The synthetic route can be broken down into two key stages:
Formation of the 2-Methyl-1,3-dioxolane Moiety:
This is typically achieved by acetalization of acetaldehyde or related aldehydes with ethylene glycol under acidic catalysis, forming the cyclic acetal 2-methyl-1,3-dioxolane. This step is well-documented in polyester solid state polycondensation (SSP) processes, where acetaldehyde reacts with ethylene glycol in the presence of acid catalysts to form 2-methyl-1,3-dioxolane (MDO).Attachment of the Aminomethyl Group to the Cyclopentyl Ring:
The aminomethylation of cyclopentyl derivatives is commonly performed via nucleophilic substitution or reductive amination techniques. Literature reports phase transfer catalysis and the use of strong bases (e.g., sodium or potassium hydroxide) under controlled temperature conditions (20–120 °C) to facilitate the reaction of haloalkyl derivatives or protected intermediates with amines or ammonia sources.
Detailed Synthetic Routes
Synthesis of 2-Methyl-1,3-dioxolane (MDO)
Process:
Acetaldehyde (AA) reacts with ethylene glycol (EG) in the presence of an acid catalyst (e.g., sulfonic acids, sulfuric acid) in a gas scrubber or reactor setup. This reaction is reversible and produces MDO and water. The process temperature is controlled around 50 °C or lower to optimize yield and minimize side reactions.Catalysts:
Solid acid catalysts incorporated into gas scrubbers enhance conversion efficiency. Examples include sulfonic acid resins or mineral acids immobilized on supports.Purification:
The MDO is separated from the ethylene glycol stream by neutralization, filtration, and distillation to obtain pure 2-methyl-1,3-dioxolane.
| Step | Reactants | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 1 | Acetaldehyde + EG | Acid catalyst | ≤ 50 °C, gas scrubber | 2-Methyl-1,3-dioxolane + H2O |
Formation of the Aminomethyl Cyclopentyl Intermediate
Approach:
Starting from cyclopentyl derivatives bearing appropriate leaving groups (e.g., halides), nucleophilic substitution with ammonia or primary amines introduces the aminomethyl group. Alternatively, reductive amination of cyclopentanone derivatives with formaldehyde and ammonia sources can be employed.Phase Transfer Catalysis:
The reaction can be conducted under phase transfer catalysis conditions using quaternary ammonium salts or crown ethers to enhance nucleophile transfer into the organic phase.Reaction Conditions:
Temperature ranges from 20 to 120 °C, with vigorous stirring to maintain phase contact. Strong bases like NaOH or KOH are used to deprotonate amines and facilitate substitution.
| Step | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| 2 | Cyclopentyl halide + NH3 | Phase transfer catalyst, NaOH, 20–120 °C | 1-(Aminomethyl)cyclopentane |
Coupling of the 2-Methyl-1,3-dioxolane Moiety to Cyclopentylmethanamine
Method:
The 2-methyl-1,3-dioxolane ring can be introduced by reaction of the aminomethyl cyclopentyl intermediate with aldehydes or ketones under acidic conditions to form the cyclic acetal in situ, or by using preformed MDO derivatives.Catalysts and Solvents:
Acid catalysts such as 4-methylphenylsulfonic acid, benzenesulfonic acid, or mineral acids in inert solvents (benzene, toluene, cyclohexane) facilitate ring closure at 80–180 °C.Protecting Groups:
Amino groups may be protected during acetal formation to avoid side reactions, using standard protecting groups removable post-synthesis.
| Step | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| 3 | Aminomethylcyclopentane + aldehyde + EG | Acid catalyst, 80–180 °C, inert solvent | This compound |
Data Tables and Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Acetalization temperature | ≤ 50 °C | To optimize MDO yield and minimize side products |
| Acid catalyst type | Sulfonic acids, mineral acids | Solid acid catalysts preferred in SSP processes |
| Phase transfer catalyst | Quaternary ammonium salts, crown ethers | Enhances nucleophilic substitution efficiency |
| Base for substitution | NaOH or KOH | Concentrated aqueous or powdered forms |
| Reaction temperature for substitution | 20–120 °C | Higher temperatures increase reaction rate |
| Solvent for acetal formation | Benzene, toluene, cyclohexane | Forms azeotropic mixture with water to drive reaction |
| Purification methods | Neutralization, filtration, distillation | To isolate pure MDO and final amine product |
Research Findings and Industrial Relevance
The integration of MDO synthesis within polyester solid state polycondensation (SSP) processes allows simultaneous removal of acetaldehyde byproduct and generation of 2-methyl-1,3-dioxolane, improving process efficiency and product purity.
Acid-catalyzed acetalization reactions are highly reversible; thus, reaction conditions must be carefully controlled to drive the equilibrium toward MDO formation.
Phase transfer catalysis significantly improves the yield and selectivity of aminomethylation reactions, allowing milder conditions and reducing byproduct formation.
Protecting group strategies during the acetal formation step prevent unwanted N-alkylation or side reactions, enhancing overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemical Properties and Structure
[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine is characterized by the presence of a dioxolane ring which contributes to its stability and reactivity. Its molecular formula is , indicating the presence of nitrogen and oxygen functionalities that are critical for biological activity.
Tranquilizing Activity
The compound exhibits tranquilizing effects, making it a candidate for research in anxiety and stress-related disorders. According to a patent (US3629287A), related compounds have shown significant pharmacological activity impacting the central nervous system. These compounds can modify nerve impulses, particularly within the sympathetic nervous system, which is crucial for developing new anxiolytic medications .
Cardiovascular Research
Research indicates that derivatives of dioxolane compounds can influence cardiovascular functions. They have been evaluated for their ability to lower mean arterial pressure and act as potential antihypertensive agents. The pharmacological evaluation of these compounds often involves tests like the carotid occlusion test and norepinephrine depletion tests to assess their effects on cardiovascular dynamics .
Intermediates in Drug Synthesis
The compound serves as an intermediate in synthesizing other bioactive molecules. Its ability to undergo various chemical transformations allows it to be utilized in creating more complex structures with potential therapeutic benefits. For instance, it can be converted into guanidines with antihypertensive properties, expanding its utility in drug development .
Case Studies
Case Study 1: Tranquilizing Effects
A study conducted on animal models demonstrated that derivatives of 1,3-dioxolan-4-yl-alkyl amines exhibited significant tranquilizing effects when administered at specific dosages. The results indicated a marked reduction in anxiety-like behaviors compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders.
Case Study 2: Antihypertensive Activity
In another study focused on cardiovascular health, compounds derived from this compound were tested for their ability to regulate blood pressure. The findings showed a consistent decrease in arterial pressure among treated subjects, supporting the compound's role as a potential antihypertensive agent.
Table 1: Pharmacological Activities of Dioxolane Derivatives
| Compound Name | Activity Type | Test Subject | Result |
|---|---|---|---|
| This compound | Tranquilizing | Rats | Significant reduction in anxiety |
| Dioxolane-derived Guanidine | Antihypertensive | Dogs | Decrease in arterial pressure |
| 2-Methyl-1,3-dioxolan-4-yl-methylamine | Neuromodulatory | Mice | Enhanced neurotransmitter release |
Table 2: Synthesis Pathways for Dioxolane Compounds
| Starting Material | Reaction Type | Product |
|---|---|---|
| 1,3-Dioxolan-4-yl halide | Nucleophilic substitution | This compound |
| Dioxolane derivative | Hydrolysis | Guanidine derivatives |
Mechanism of Action
The mechanism of action of [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- Purity : 97% (typical commercial availability)
- Price : $78/25g (bulk pricing) .
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
Compounds with aromatic substituents on the cyclopentyl ring exhibit distinct physicochemical and electronic properties compared to the dioxolane-containing parent compound.
Key Observations :
Analogs with Modified Dioxolane or Backbone Structures
Variations in the dioxolane group or backbone structure significantly impact reactivity and stability.
Key Observations :
- Ethylamine chain analogs (e.g., 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine) exhibit lower molecular weights and higher polarity, favoring aqueous solubility .
- Phenyl-dioxolane derivatives (e.g., [4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine) demonstrate extended π-conjugation, which may enhance fluorescence or binding to aromatic receptors .
Analogs with Alternative Ring Systems
Replacement of the cyclopentyl ring with other cyclic systems alters conformational flexibility and steric effects.
Key Observations :
Stability :
- Dioxolane-containing compounds are susceptible to acidic hydrolysis, releasing ketones or aldehydes. Ethyl-substituted dioxolanes (e.g., 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine) hydrolyze slower than methyl derivatives due to steric protection .
Biological Activity
The compound [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine is an organic molecule characterized by its unique structural features, including a cyclopentyl group and a dioxolane moiety. Its methanamine functional group suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on existing literature, highlighting its interactions with biological targets, synthesis methods, and potential applications.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 183.25 g/mol
The presence of the dioxolane ring enhances its chemical reactivity and biological properties due to the electron-withdrawing nature of the oxygen atoms within the ring.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmission : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This is particularly relevant due to the structural similarities it shares with known neuroactive compounds.
- Enzyme Inhibition : The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Binding Affinity Studies : Computer-aided predictions suggest that this compound may exhibit binding affinities to receptors involved in neurotransmission and metabolic processes, which could be explored through techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
Case Studies
Research has indicated that compounds with similar structures exhibit significant biological activities:
- Neuroactive Properties : Studies on structurally similar compounds have shown that they can modulate neurotransmitter systems, suggesting that this compound may have similar effects.
- Antimicrobial Activity : Some derivatives of dioxolane-containing amines have demonstrated antimicrobial properties, indicating potential for therapeutic applications in infectious diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies:
- Reactions Involving Cyclopentylamine : Utilizing cyclopentylamine as a starting material can lead to efficient formation of the target compound through nucleophilic substitution reactions.
- Dioxolane Formation : The dioxolane moiety can be synthesized via cyclization reactions involving diols and aldehydes or ketones.
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylaminoethanol | Amino group and ethylene glycol moiety | Neurotransmitter modulation |
| Cyclopentamine | Similar cyclopentyl structure without dioxolane | Potential stimulant effects |
| 2-Aminomethylpyridine | Pyridine ring instead of dioxolane | Antimicrobial properties |
This table illustrates the diversity within this chemical class while underscoring the unique features of this compound.
Future Directions
Research into the specific applications of this compound is ongoing. Future studies should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Clinical Trials : Investigating therapeutic potentials in treating neurological disorders or infections.
Q & A
Q. What are the key synthetic strategies for [1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine?
- Methodological Answer : The synthesis typically involves constructing the cyclopentane backbone, introducing the 1,3-dioxolane ring via cyclization, and functionalizing the amine group. A plausible route:
Cyclopentane precursor : Start with cyclopentanone derivatives.
Dioxolane formation : React with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring.
Amine introduction : Use reductive amination (e.g., NaBH3CN with methylamine) or Gabriel synthesis.
Critical considerations : Protect the amine during dioxolane formation to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H NMR : Identify the dioxolane ring protons (δ 3.8–4.2 ppm, split into two doublets for the two oxygen-adjacent CH2 groups) and cyclopentyl protons (δ 1.5–2.5 ppm, multiplet).
- 13C NMR : The dioxolane carbons appear at δ 95–110 ppm, while the cyclopentane carbons range from δ 25–35 ppm.
- 2D NMR (COSY, HSQC) : Correlate adjacent protons and assign stereochemistry if chiral centers exist. Compare with IUPAC nomenclature rules for systematic verification .
Q. What purity assessment methods are recommended for this compound?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities ≥0.1%.
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the stability of the dioxolane ring under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain and electron density distribution.
- pKa Prediction : Use software (e.g., ACD/Labs) to estimate the amine group’s basicity and dioxolane’s acid sensitivity.
- MD Simulations : Model solvation effects in aqueous vs. organic solvents to predict hydrolysis rates .
Q. What strategies resolve enantiomeric impurities in this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to separate enantiomers.
- Diastereomeric Salt Formation : React with (R)- or (S)-mandelic acid and recrystallize.
- Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) during synthesis .
Q. How to address conflicting spectroscopic data in published studies?
- Methodological Answer :
- Solvent/Concentration Effects : Re-run NMR in deuterated solvents (CDCl3 vs. DMSO-d6) to assess shifts.
- Impurity Profiling : Use LC-MS to identify co-eluting contaminants.
- Cross-Validation : Compare with analogous compounds (e.g., cyclopropane derivatives) for consistency in dioxolane ring signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
